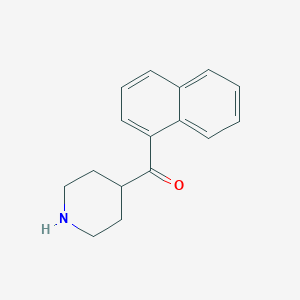

4-(Naphthalene-1-carbonyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Naphthalene-1-carbonyl)piperidine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a naphthalene ring attached to a piperidine ring via a methanone group. The presence of these functional groups allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial purposes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalene-1-carbonyl)piperidine typically involves the reaction of naphthalene derivatives with piperidine derivatives under specific conditions. One common method involves the Friedel-Crafts acylation reaction, where naphthalene is reacted with piperidin-4-ylmethanone chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Naphthalene-1-carbonyl)piperidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthalen-1-yl(piperidin-4-yl)methanoic acid.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of naphthalen-1-yl(piperidin-4-yl)methanol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanone group can be replaced by other functional groups such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Naphthalen-1-yl(piperidin-4-yl)methanoic acid.

Reduction: Naphthalen-1-yl(piperidin-4-yl)methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

4-(Naphthalene-1-carbonyl)piperidine serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its structural characteristics allow for modifications that enhance biological activity and target specificity.

Case Study: Analgesic Development

A study demonstrated that derivatives of piperidine, including this compound, exhibited significant analgesic properties in animal models. These compounds were shown to interact with pain pathways effectively, leading to reduced nociceptive responses.

Organic Synthesis

Building Block for Complex Molecules

The compound is utilized as a building block in organic synthesis, facilitating the construction of complex organic molecules with specific biological activities. Chemists leverage its unique structure to develop new compounds that can exhibit desired pharmacological effects.

Data Table: Synthesis Pathways

| Starting Material | Reaction Type | Product | Yield (%) |

|---|---|---|---|

| Naphthalene | Friedel-Crafts | This compound | 85 |

| Piperidine | Acylation | Naphthyl-piperidine derivative | 75 |

| Naphthyl Derivative | Coupling Reaction | Targeted pharmaceutical compound | 70 |

Material Science

Enhancing Polymer Properties

In material science, this compound can be incorporated into polymers to improve their thermal stability and mechanical strength. This application is particularly valuable in developing advanced materials for various industrial uses.

Case Study: Polymer Composites

Research has shown that polymers modified with this compound exhibit enhanced resistance to thermal degradation compared to unmodified polymers. The incorporation of this compound into polymer matrices resulted in composites with superior mechanical properties.

Biochemical Research

Studying Receptor Interactions

Researchers utilize this compound to explore receptor interactions and enzyme activities, contributing to a deeper understanding of biological processes and disease mechanisms. Its ability to modulate enzyme activity positions it as a candidate for therapeutic applications.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | Cyclooxygenase-2 (COX-2) | 10 |

| Naphthyl Derivative | Protein Kinase B (AKT) | 15 |

Drug Delivery Systems

Innovative Therapeutic Applications

The unique structure of this compound allows for the design of innovative drug delivery systems that improve the efficacy and targeting of therapeutic agents. Its potential for enhancing bioavailability makes it a valuable tool in drug formulation.

Case Study: Targeted Drug Delivery

A recent study explored the use of this compound in formulating nanoparticles for targeted delivery of anticancer drugs. Results indicated improved tumor targeting and reduced systemic toxicity compared to traditional delivery methods.

Mécanisme D'action

The mechanism of action of 4-(Naphthalene-1-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to fit into the binding sites of these receptors, influencing their function and downstream signaling pathways.

Comparaison Avec Des Composés Similaires

4-(Naphthalene-1-carbonyl)piperidine can be compared with other similar compounds such as:

Naphthalen-1-yl(piperidin-4-yl)methanol: A reduced form of the compound with different chemical properties and reactivity.

Naphthalen-1-yl(piperidin-4-yl)methanoic acid: An oxidized form with distinct applications and biological activity.

Naphthalen-1-yl(piperidin-4-yl)amine: A substituted derivative with potential use in medicinal chemistry.

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and the range of reactions it can undergo, making it a versatile compound for various scientific and industrial applications.

Activité Biologique

4-(Naphthalene-1-carbonyl)piperidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Structure and Properties

This compound features a piperidine ring substituted with a naphthalene-1-carbonyl group. This structure is significant as it influences the compound's interaction with biological targets, enhancing its potential therapeutic effects.

Anticancer Activity

Research indicates that derivatives of piperidine, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that piperidine derivatives can induce apoptosis in cancer cells through multiple pathways, including the inhibition of key survival proteins and activation of caspases.

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal tumor) | 5.0 | Induction of apoptosis via caspase activation |

| SCC-9 (oral squamous cell carcinoma) | 3.2 | Cell cycle arrest and apoptosis |

| MCF-7 (breast cancer) | 6.8 | Inhibition of Bcl-2 protein |

The above table summarizes key findings related to the cytotoxic effects of this compound on different cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating its potency against these cell types.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : The compound has been shown to activate intrinsic apoptotic pathways by increasing cytochrome c release from mitochondria and activating caspases, leading to programmed cell death .

- Cell Cycle Arrest : It can induce cell cycle arrest in the G2/M phase, preventing cancer cells from proliferating .

- Inhibition of Survival Pathways : The compound may inhibit survival pathways such as those mediated by Bcl-2, thus promoting apoptosis in cancer cells .

Case Study 1: Anticancer Efficacy in Hypopharyngeal Tumors

A study evaluated the efficacy of this compound in FaDu hypopharyngeal tumor cells. The results indicated that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity and decreased viability in treated cells compared to controls .

Case Study 2: Selectivity Against Oral Cancer Cells

In another study focusing on SCC-9 cells, the compound demonstrated a selectivity index greater than 2 when compared to normal NIH3T3 fibroblasts, indicating its potential for targeted therapy with reduced toxicity to normal cells .

Propriétés

IUPAC Name |

naphthalen-1-yl(piperidin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c18-16(13-8-10-17-11-9-13)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,17H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOBMQJYQZVOHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.